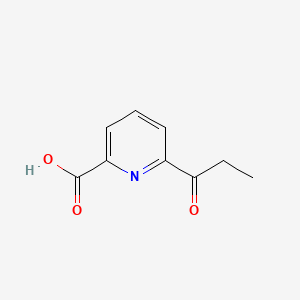
6-Propanoylpyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Propanoylpyridine-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a pyridine ring substituted with a propanoyl group at the 6-position and a carboxylic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propanoylpyridine-2-carboxylic acid can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Grignard Reagents: Reaction of Grignard reagents with carbon dioxide forms salts of carboxylic acids, which upon acidification yield the corresponding carboxylic acids.
Industrial Production Methods
Industrial production of carboxylic acids often involves the catalytic oxidation of hydrocarbons or alcohols. For example, the oxidation of alkylbenzenes with chromic acid can produce aromatic carboxylic acids .
化学反应分析
Types of Reactions
6-Propanoylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated pyridines, alkylated pyridines.
科学研究应用
6-Propanoylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
作用机制
The mechanism of action of 6-Propanoylpyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can engage in π-π stacking interactions and coordinate with metal ions, affecting its biological and chemical properties .
相似化合物的比较
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Shares the pyridine ring and carboxylic acid group but lacks the propanoyl substitution.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 3-position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Carboxylic acid group at the 4-position.
Uniqueness
6-Propanoylpyridine-2-carboxylic acid is unique due to the presence of the propanoyl group at the 6-position, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
6-propanoylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-2-8(11)6-4-3-5-7(10-6)9(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI 键 |
JNZMHKGLXQZYQG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=NC(=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















